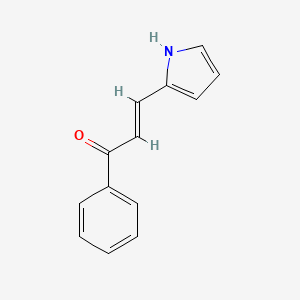
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in various plant species. Chalcone has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Electronic and Structural Properties
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one and related compounds have been investigated for their electronic and structural properties. For example, Hildebrandt et al. (2011) studied electronically intercommunicating iron centers in pyrrole derivatives, highlighting their electronic delocalization and electrochemical properties. This research contributes to understanding the electron transfer processes in such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).
Synthesis and Antimicrobial Evaluation
Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and assessed their antibacterial activity, indicating potential applications in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Crystal Structures and Hirshfeld Surface Studies
The crystal structures of various chalcone derivatives, including those similar to this compound, have been extensively studied. Salian et al. (2018) conducted crystal structure and Hirshfeld surface studies on chalcone derivatives, providing insights into their molecular interactions and potential applications in crystal engineering and pharmaceuticals (Salian et al., 2018).
Solubility and Stability of Heterocyclic Chalcones
The solubility and stability of heterocyclic chalcones related to this compound have been explored, with Sweeting et al. (2020) investigating their structural differences and potential for pharmaceutical applications. Their research provides valuable information on the physical properties of these compounds (Sweeting et al., 2020).
Metal-Free Synthesis of Polysubstituted Pyrroles
The metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous mediums, as conducted by Kumar et al. (2017), highlights a sustainable and efficient approach to synthesizing pyrrole derivatives. This research is significant for developing eco-friendly synthetic methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Electroanalytic and Spectroscopic Properties of Pyrrole Films
The electroanalytic and spectroscopic properties of pyrrole films have been studied for their potential applications in electrochromic materials and ion sensors. Mert et al. (2013) explored the properties of N-linked polybispyrroles, emphasizing their stability and usefulness in various practical applications (Mert, Demir, & Cihaner, 2013).
Propiedades
IUPAC Name |
(E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-5-2-1-3-6-11)9-8-12-7-4-10-14-12/h1-10,14H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROAIBYOOAEFGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)
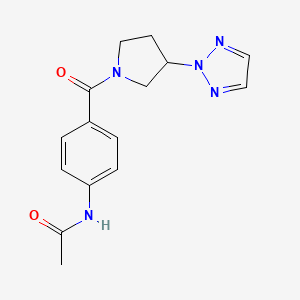
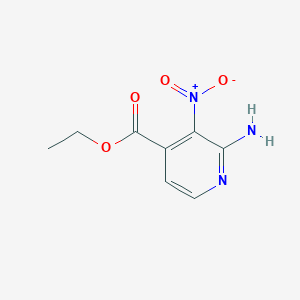
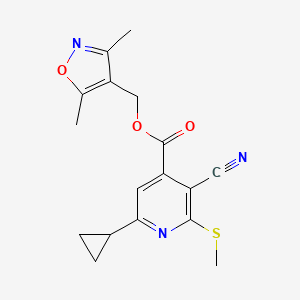


![N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazolin e-2,3'-indoline]-5-yl}acetamide](/img/structure/B2717056.png)
![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)
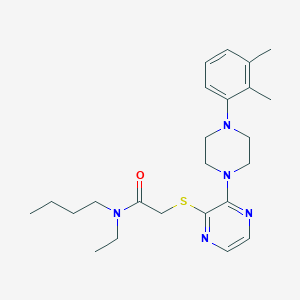
![6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717061.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)
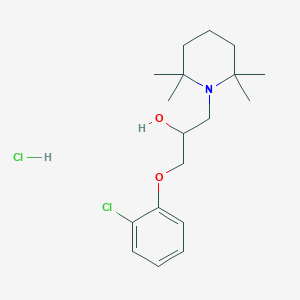
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)